N-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide N-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 488853-83-4
VCID: VC0367481
InChI: InChI=1S/C19H28N2O/c1-14-10-15(2)13-21(12-14)9-8-19(22)20-18-7-6-16-4-3-5-17(16)11-18/h6-7,11,14-15H,3-5,8-10,12-13H2,1-2H3,(H,20,22)
SMILES: CC1CC(CN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2)C
Molecular Formula: C19H28N2O
Molecular Weight: 300.4g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

CAS No.: 488853-83-4

Main Products

VCID: VC0367481

Molecular Formula: C19H28N2O

Molecular Weight: 300.4g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide - 488853-83-4

CAS No. 488853-83-4
Product Name N-(2,3-Dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide
Molecular Formula C19H28N2O
Molecular Weight 300.4g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide
Standard InChI InChI=1S/C19H28N2O/c1-14-10-15(2)13-21(12-14)9-8-19(22)20-18-7-6-16-4-3-5-17(16)11-18/h6-7,11,14-15H,3-5,8-10,12-13H2,1-2H3,(H,20,22)
Standard InChIKey ICPJEETURVEFIB-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2)C
Canonical SMILES CC1CC(CN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2)C
PubChem Compound 3145279
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator